molecular formula C17H26N2 B13960735 N-(2-(1-benzylpiperidin-4-yl)ethyl)cyclopropanamine

N-(2-(1-benzylpiperidin-4-yl)ethyl)cyclopropanamine

Katalognummer: B13960735
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: YNWUGEDXTCMETN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-benzylpiperidin-4-yl)ethyl)cyclopropanamine typically involves the reaction of 1-benzylpiperidin-4-yl)ethylamine with cyclopropanecarboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1-benzylpiperidin-4-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired product and reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

N-(2-(1-benzylpiperidin-4-yl)ethyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of N-(2-(1-benzylpiperidin-4-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
  • N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide

Uniqueness

N-(2-(1-benzylpiperidin-4-yl)ethyl)cyclopropanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropanamine moiety differentiates it from other N-benzylpiperidine derivatives, potentially leading to unique interactions and effects.

Eigenschaften

Molekularformel

C17H26N2

Molekulargewicht

258.4 g/mol

IUPAC-Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C17H26N2/c1-2-4-16(5-3-1)14-19-12-9-15(10-13-19)8-11-18-17-6-7-17/h1-5,15,17-18H,6-14H2

InChI-Schlüssel

YNWUGEDXTCMETN-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NCCC2CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.